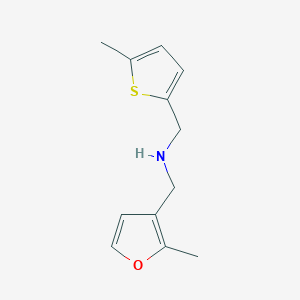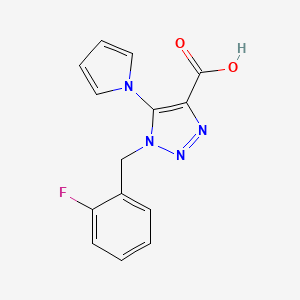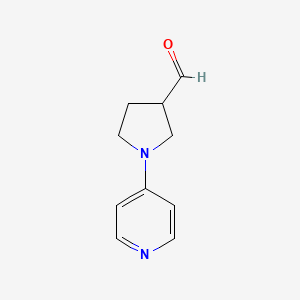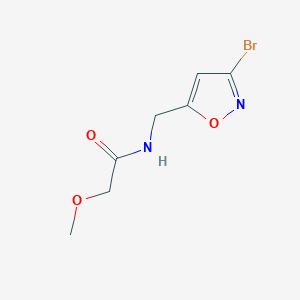![molecular formula C13H10N4O3 B11790675 2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)
2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-氧代-2-(吡啶-2-基)吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸是一种复杂的有机化合物 ,属于吡唑并吡嗪类 。该化合物以其独特的结构为特征,包括与吡啶环稠合的吡唑并[1,5-a]吡嗪核心以及乙酸部分。
准备方法
合成路线和反应条件
2-(4-氧代-2-(吡啶-2-基)吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸的合成通常涉及多步有机反应。一种常见的合成路线包括在受控条件下对合适的先驱体进行环化。例如,从吡啶衍生物和肼化合物开始,反应通过一系列步骤进行,包括缩合、环化和氧化,形成所需的吡唑并吡嗪核心。
工业生产方法
该化合物的工业生产可能涉及优化的反应条件,以确保高产率和纯度。这包括使用催化剂、温度控制以及诸如重结晶或色谱法的纯化技术。合成过程的可扩展性对于工业应用至关重要,并且可以使用连续流反应器来提高效率和一致性。
化学反应分析
反应类型
2-(4-氧代-2-(吡啶-2-基)吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,可能导致不同的衍生物。
取代: 反应位点的存在允许取代反应,其中特定的原子或基团可以被其他原子或基团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾或过氧化氢等氧化剂、硼氢化钠或氢化锂铝等还原剂以及用于取代反应的各种亲核试剂。反应条件通常涉及受控温度、乙醇或二氯甲烷等溶剂以及促进反应的催化剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生羧酸或酮,还原可能会产生醇或胺,而取代反应可能会导致具有不同官能团的多种衍生物。
科学研究应用
2-(4-氧代-2-(吡啶-2-基)吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的构建块以及各种有机反应中的试剂。
生物学: 该化合物独特的结构使其能够与生物分子相互作用,使其在研究酶机制和蛋白质-配体相互作用方面有用。
工业: 用于开发新材料以及作为合成特种化学品的先驱体。
作用机制
2-(4-氧代-2-(吡啶-2-基)吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,通过多种途径调节其活性。例如,它可能通过占据活性位点来抑制酶活性,或者通过结合变构位点来改变受体功能。所涉及的确切途径取决于具体的生物学背景和靶分子性质。
相似化合物的比较
类似化合物
- 4-[2-氧代-2-(1-哌嗪基)乙基]吗啉
- [1,2]恶唑并[4,5-c]吡啶-6-胺
- 4-氧代-2-(1-苯基-1H-四唑-5-基硫基)-4H-吡啶并[1,2-a]嘧啶-3-甲醛
独特性
与类似化合物相比,2-(4-氧代-2-(吡啶-2-基)吡唑并[1,5-a]吡嗪-5(4H)-基)乙酸以其独特的官能团组合和结构特征而脱颖而出。这种独特性使其能够参与更广泛的化学反应并与各种生物靶标相互作用,使其成为研究和工业应用的宝贵化合物。
属性
分子式 |
C13H10N4O3 |
|---|---|
分子量 |
270.24 g/mol |
IUPAC 名称 |
2-(4-oxo-2-pyridin-2-ylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C13H10N4O3/c18-12(19)8-16-5-6-17-11(13(16)20)7-10(15-17)9-3-1-2-4-14-9/h1-7H,8H2,(H,18,19) |
InChI 键 |
CCRKONQUQIRUNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)


![3-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B11790624.png)








